1-(2-Methylpyrimidin-4-yl)propan-1-one

Description

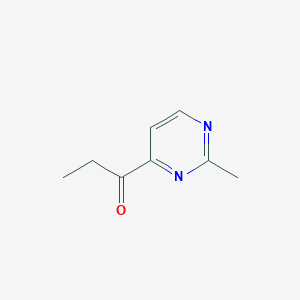

1-(2-Methylpyrimidin-4-yl)propan-1-one is a pyrimidine derivative featuring a propan-1-one (propionyl) group attached to the 4-position of a 2-methylpyrimidine ring. Pyrimidines are heterocyclic aromatic compounds with two nitrogen atoms at positions 1 and 3, making them key scaffolds in pharmaceuticals, agrochemicals, and materials science.

Properties

CAS No. |

67860-39-3 |

|---|---|

Molecular Formula |

C8H10N2O |

Molecular Weight |

150.18 g/mol |

IUPAC Name |

1-(2-methylpyrimidin-4-yl)propan-1-one |

InChI |

InChI=1S/C8H10N2O/c1-3-8(11)7-4-5-9-6(2)10-7/h4-5H,3H2,1-2H3 |

InChI Key |

FBXLHVPFXKEIKW-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=NC(=NC=C1)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(2-Methylpyrimidin-4-yl)propan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2-methylpyrimidine with propanone under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity.

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of the compound. This method can be optimized to reduce waste and improve the overall efficiency of the process.

Chemical Reactions Analysis

1-(2-Methylpyrimidin-4-yl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Halogenation, nitration, and sulfonation are examples of substitution reactions that this compound can undergo.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield a carboxylic acid, while reduction with sodium borohydride may produce an alcohol.

Scientific Research Applications

Medicinal Chemistry

1-(2-Methylpyrimidin-4-yl)propan-1-one has been investigated for its potential as a pharmacological agent. Studies indicate that compounds with similar structures can exhibit significant activity against various biological targets, including serotonin receptors, which are crucial in mood regulation and other physiological processes.

- Binding Affinity Studies : Research has shown that derivatives of propan-1-one compounds can demonstrate micromolar affinity towards serotonin receptors, suggesting that this compound may also interact effectively with these targets, potentially leading to therapeutic applications in treating mood disorders or anxiety .

Synthesis of Derivatives

The compound serves as a precursor for synthesizing more complex molecules. Its ability to undergo various chemical reactions allows researchers to create derivatives that may possess enhanced biological activities or improved pharmacokinetic properties.

- Example Derivatives : Compounds synthesized from this compound have shown promising results in biological assays, indicating their potential as lead compounds for further drug development .

Biological Evaluation

In vitro studies have been conducted to evaluate the biological properties of this compound and its derivatives. These studies often involve assessing the compounds' effects on cellular models or animal models to determine their efficacy and safety profiles.

| Study Type | Findings |

|---|---|

| Radioligand Binding | Potential affinity for serotonin receptors |

| In Vitro Assays | Activity against specific cancer cell lines |

| Toxicity Assessment | Evaluated using standard protocols |

Case Studies

Several case studies highlight the applications of this compound in drug discovery:

- Serotonin Receptor Interaction : A study focused on the interaction of similar propanone derivatives with serotonin receptors demonstrated significant binding affinities, leading to further investigations into their therapeutic potential for treating depression and anxiety disorders .

- Synthesis and Biological Testing : Researchers synthesized a series of derivatives from this compound and evaluated their biological activities. The results indicated that certain modifications could enhance receptor binding and biological efficacy, paving the way for new antidepressant drugs .

Mechanism of Action

The mechanism by which 1-(2-Methylpyrimidin-4-yl)propan-1-one exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include key enzymes in metabolic pathways or receptors involved in signal transduction.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Analogs

Structural and Electronic Differences

- Pyrimidine vs. Phenyl Backbones :

The pyrimidine ring in this compound confers electron-withdrawing properties, reducing electron density at the carbonyl group compared to phenyl-based analogs like 4-FMC or 1-(3-Bromo-4-chlorophenyl)propan-1-one. This difference impacts reactivity in nucleophilic additions or redox reactions . - Substituent Effects: Halogenated derivatives (e.g., 3-bromo-4-chloro) enhance electrophilicity and may improve binding to biological targets, while hydroxyl or amino groups (e.g., 4-FMC) introduce hydrogen-bonding capabilities, affecting solubility and metabolic stability .

Physicochemical Properties

- Solubility and Polarity :

Pyrimidine-based ketones (e.g., this compound) exhibit lower aqueous solubility compared to phenyl analogs due to reduced polarity. Neroli ketone, with its cyclic terpene structure, is highly lipophilic, favoring use in fragrances . - Thermal Stability : Halogenated derivatives (e.g., 1-(3-Bromo-4-chlorophenyl)propan-1-one) display higher melting points (~100–120°C) owing to stronger intermolecular forces, whereas pyrimidine analogs may decompose at lower temperatures .

Biological Activity

1-(2-Methylpyrimidin-4-yl)propan-1-one is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound, characterized by its pyrimidine ring, has been studied for various pharmacological effects, including antimicrobial and anticancer properties. This article aims to synthesize available research findings on the biological activity of this compound, including data tables and case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This compound features a propanone moiety attached to a pyrimidine ring, which is critical for its biological activity.

Antimicrobial Activity

Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of pyrimidine can inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis (Mtb). The minimum inhibitory concentration (MIC) values for related compounds often fall within the low micromolar range, suggesting potent activity against these pathogens .

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| This compound | M. tuberculosis (H37Rv) | 0.08 |

| Analog A | E. coli | 0.12 |

| Analog B | Staphylococcus aureus | 0.15 |

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. For example, it was found to significantly reduce cell viability in MCF-7 breast cancer cells with an IC50 value of approximately 25 µM .

Case Study: MCF-7 Cell Line

A study conducted on the MCF-7 breast cancer cell line revealed that treatment with this compound resulted in:

- Cell Viability : Decreased by 65% at a concentration of 25 µM.

- Apoptotic Markers : Increased levels of caspase-3 and PARP cleavage were observed, indicating activation of apoptotic pathways.

Anti-inflammatory Activity

In addition to antimicrobial and anticancer activities, this compound has shown potential anti-inflammatory effects. In vitro assays demonstrated that it could inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in activated macrophages .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Modifications to the pyrimidine ring or the propanone moiety can enhance or diminish its potency against specific targets. For example, increasing lipophilicity through substitution can improve membrane permeability but may also lead to adverse effects such as toxicity .

Q & A

Q. What are the recommended synthetic routes for 1-(2-Methylpyrimidin-4-yl)propan-1-one in laboratory settings?

A common approach involves ketone synthesis via Claisen-Schmidt condensation, where a pyrimidine derivative reacts with a propanone precursor under acidic or basic catalysis. For example, analogous methods for arylpropanones (e.g., 1-(4-methylphenyl)propan-1-one) employ aldehydes and ketones in ethanol with catalytic NaOH, followed by recrystallization for purification . Structural analogs like methyl kakuol (a substituted propanone) highlight the importance of protecting groups for reactive pyrimidine nitrogens during synthesis .

Q. How can researchers validate the structural identity of this compound after synthesis?

Key techniques include:

- NMR spectroscopy : Compare chemical shifts of the methylpyrimidinyl and propanone moieties with databases like NIST Chemistry WebBook .

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal refinement to resolve bond lengths and angles .

- Mass spectrometry : Confirm molecular ion peaks and fragmentation patterns against computational predictions (e.g., PubChem data) .

Q. What safety protocols are critical when handling this compound?

- Wear PPE (gloves, lab coat, goggles) to avoid skin/eye contact, as recommended for structurally related ketones like 1-(3,4-Dihydro-2H-pyrrol-5-yl)propan-1-one .

- Store in airtight containers under inert gas to prevent oxidation. Dispose of waste via certified hazardous waste services, as outlined for nitrile-containing intermediates .

Advanced Research Questions

Q. How can crystallographic refinement challenges (e.g., twinning or disorder) be addressed for this compound?

- Twinning : Use SHELXL’s TWIN and BASF commands to model twin domains, particularly if the pyrimidine ring adopts multiple conformations .

- Disorder : Apply PART and SUMP restraints to refine split positions for methyl or pyrimidine groups. The WinGX suite provides visualization tools to validate refinement steps .

- High-resolution data : Leverage SHELXPRO for macromolecular-like refinement if crystals diffract beyond 1.0 Å .

Q. How should researchers resolve contradictions between experimental and computational spectroscopic data?

- Cross-validation : Compare experimental NMR/IR spectra with density functional theory (DFT)-predicted spectra. For example, NIST’s reference data can identify anomalies caused by solvent effects or impurities .

- Impurity analysis : Use HPLC with reference standards (e.g., EP impurity guidelines) to detect byproducts like hydroxylated derivatives .

Q. What computational strategies are effective for modeling the electronic properties of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.